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Compound Name:
methyl 1,3-dimethyl-1H-pyrazole-

5-carboxylate

Cat. No.: B087091 Get Quote

The pyrazole carboxamide scaffold is a cornerstone in modern medicinal and agricultural

chemistry, demonstrating remarkable versatility and a broad spectrum of biological activities.[1]

[2] This guide provides an in-depth, comparative analysis of the structure-activity relationships

(SAR) of pyrazole carboxamides, tailored for researchers, scientists, and drug development

professionals. We will dissect the nuanced structural modifications that govern their efficacy as

fungicides, insecticides, and kinase inhibitors, supported by experimental data and mechanistic

insights.

Introduction to the Pyrazole Carboxamide Scaffold
The core structure, a pyrazole ring linked to a carboxamide moiety, offers multiple points for

chemical modification, allowing for the fine-tuning of physicochemical properties and biological

targets.[1] The nitrogen atoms in the pyrazole ring and the amide linkage are key

pharmacophoric features that engage in crucial hydrogen bonding and other non-covalent

interactions with their biological targets.[3] The diverse biological activities of these compounds

stem from the strategic placement of various substituents on both the pyrazole ring and the

amide nitrogen.[1]
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A significant class of pyrazole carboxamides exhibits potent fungicidal activity, primarily by

inhibiting the enzyme succinate dehydrogenase (SDH), a key component of the mitochondrial

electron transport chain (Complex II).[4][5][6] This inhibition disrupts cellular respiration, leading

to fungal cell death.

Core Structural Features and SAR
The fungicidal activity is predominantly associated with the pyrazole-4-carboxamide motif.[4][7]

The general SAR for this class can be summarized as follows:

Pyrazole Ring Substitutions:

The N1 position of the pyrazole is typically substituted with a small alkyl group, most

commonly a methyl group, which is crucial for activity.[8][9]

Substituents at the C3 and C5 positions significantly influence the potency and spectrum

of activity. For instance, a difluoromethyl or trifluoromethyl group at the C3 position often

enhances fungicidal efficacy.[4][5]

Carboxamide (Anilide) Moiety:

The nature of the substituent on the amide nitrogen is a critical determinant of activity.

Often, a substituted phenyl ring (anilide) is present.

The presence of a methyl group ortho to the carboxanilide function is a key feature for

good activity in many carboxamide fungicides.[9]

More complex bicyclic or heterocyclic moieties can also be employed to modulate activity

and physical properties.

Comparative Analysis of Fungicidal Pyrazole
Carboxamides
Several commercial fungicides, such as Bixafen and Fluxapyroxad, are based on the pyrazole-

4-carboxamide scaffold.[4] The table below compares the efficacy of representative

compounds against the rice sheath blight pathogen, Rhizoctonia solani.
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Compound Core Scaffold
Key
Substitutions

EC50 (mg/L)
against R.
solani

Reference

Thifluzamide

(Commercial

Standard)

Thiazole

carboxamide
- ~0.022 [5][6]

SCU2028
Pyrazole-4-

carboxamide

N-[2-[(3-

chlorophenyl)ami

no]-phenyl]-3-

(difluoromethyl)-

1-methyl

0.022 [5][6]

Boscalid

(Commercial

Standard)

Pyridine

carboxamide
- 2.2 [10]

Compound E1
Pyrazole-4-

carboxamide

Oxime ether

fragment
1.1 [10]

Fluxapyroxad

(Commercial

Standard)

Pyrazole-4-

carboxamide
- 0.033 [11]

SCU3038
Pyrazole-4-

carboxamide

Diarylamine

scaffold
0.016 [11]

Experimental Protocol: In Vitro Antifungal Assay

A common method to determine the in vitro efficacy of fungicidal compounds is the mycelial

growth inhibition assay.

Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g.,

DMSO) to create stock solutions.

Culture Medium: Potato Dextrose Agar (PDA) is prepared and autoclaved. While the medium

is still molten, the test compounds are added to achieve a series of final concentrations.
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Inoculation: A mycelial plug of the target fungus (e.g., R. solani) is placed in the center of

each compound-amended PDA plate.

Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) for a defined

period.

Data Collection: The diameter of the fungal colony is measured, and the percentage of

mycelial growth inhibition is calculated relative to a control plate containing only the solvent.

EC50 Determination: The half-maximal effective concentration (EC50) is calculated by

plotting the percentage inhibition against the compound concentration.

Pyrazole Carboxamides as Insecticides: Modulating
the Nervous System
In contrast to their fungicidal counterparts, insecticidal pyrazole carboxamides typically feature

a pyrazole-5-carboxamide core.[7] These compounds often act as modulators of the insect

nervous system, with some targeting the gamma-aminobutyric acid (GABA) receptor.[12]

Core Structural Features and SAR
The development of novel insecticides is driven by the need to overcome increasing pesticide

resistance.[7][12] The SAR for this class includes:

Pyrazole Ring Substitutions:

Similar to the fungicides, the N1 position is often occupied by a methyl group.

The C3 position can be substituted with various groups to optimize insecticidal activity.

Carboxamide Moiety:

The substituent on the amide nitrogen is crucial for target interaction. Aryl isoxazoline

derivatives have shown particular promise.[7][12]

Comparative Analysis of Insecticidal Pyrazole
Carboxamides
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A study on aryl isoxazoline derivatives containing the pyrazole-5-carboxamide motif revealed

potent insecticidal activity against Mythimna separata.[7][13]

Compound Key Features
Activity against M.
separata

Reference

Fluralaner

(Commercial

Standard)

Aryl isoxazoline High [7][13]

IA-8

Pyrazole-5-

carboxamide with 3-

(5-(3,5-

dichlorophenyl)-5-

(trifluoromethyl)-4,5-

dihydroisoxazol-3-yl)

and N-(4-fluorophenyl)

groups

Comparable to

Fluralaner
[7][13]

Experimental Protocol: Insecticidal Bioassay

The leaf-dip method is a standard procedure for evaluating the efficacy of insecticides against

chewing insects.

Compound Preparation: Test compounds are formulated as emulsions or solutions at various

concentrations.

Leaf Treatment: Leaves of a suitable host plant (e.g., cabbage for Plutella xylostella) are

dipped into the test solutions for a short period (e.g., 30 seconds) and then allowed to air dry.

Insect Exposure: The treated leaves are placed in a petri dish or a similar container, and a

known number of insect larvae are introduced.

Incubation: The containers are maintained under controlled conditions of temperature,

humidity, and light.

Mortality Assessment: The number of dead larvae is recorded at specific time intervals (e.g.,

24, 48, and 72 hours).
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LC50 Calculation: The lethal concentration required to kill 50% of the test insects (LC50) is

determined using probit analysis.

Pyrazole Carboxamides as Kinase Inhibitors: A New
Frontier in Targeted Therapy
The pyrazole carboxamide scaffold has emerged as a "privileged" structure in the design of

protein kinase inhibitors for the treatment of cancer and inflammatory diseases.[3][14] The

pyrazole ring often serves as a hinge-binding motif, interacting with the ATP-binding site of the

kinase.[3]

Core Structural Features and SAR
The SAR of pyrazole carboxamide kinase inhibitors is highly dependent on the specific kinase

target. However, some general principles can be outlined:

Pyrazole Ring: The pyrazole core is critical for interacting with the hinge region of the kinase.

[3] Substitutions at various positions can enhance potency and selectivity. For instance, an

ortho substitution on the pyrazole ring at position 3 has been shown to be important for

selectivity of some Janus kinase (JAK) inhibitors over others.[3]

Carboxamide Linker: The amide bond plays a crucial role in orienting the substituents for

optimal interaction with the kinase active site.[3]

Amide Substituent: The group attached to the amide nitrogen often extends into the solvent-

exposed region or other hydrophobic pockets of the kinase, providing opportunities to

improve potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Pyrazole Carboxamide Kinase
Inhibitors
The versatility of the pyrazole carboxamide scaffold is evident in its application to a wide range

of kinase targets.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 15 Tech Support

https://www.mdpi.com/1420-3049/28/14/5359
https://www.mdpi.com/1422-0067/23/23/14834
https://www.mdpi.com/1420-3049/28/14/5359
https://www.mdpi.com/1420-3049/28/14/5359
https://www.mdpi.com/1420-3049/28/14/5359
https://www.mdpi.com/1420-3049/28/14/5359
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b087091?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
Class

Target
Kinase

Key SAR
Insights

Representat
ive
Compound

IC50 Reference

Imidazopyraz

ole-3-

carboxamide

s

Bruton's

tyrosine

kinase (BTK)

Amide group

retained for

improved

selectivity.

12a 5.2 nM [15]

5-Amino-1H-

pyrazole-4-

carboxamide

s

Fibroblast

growth factor

receptors

(FGFR)

Covalent

inhibitors

targeting

wild-type and

gatekeeper

mutants.

10h
41-99 nM

(FGFR1-3)
[16]

N,1,3-

triphenyl-1H-

pyrazole-4-

carboxamide

s

Aurora-A

kinase

Potent

antiproliferati

ve activity.

10e 0.16 µM [17]

Pyrazole

carboxamide

s

Janus

kinases

(JAK1/JAK2)

Ortho

substitution

on the

pyrazole ring

at position 3

is important

for JAK1

selectivity

over JAK2.

Golidocitinib
Potent JAK1

inhibitor
[3]

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method for determining the inhibitory activity of compounds against a specific

kinase is a biochemical assay, such as a time-resolved fluorescence resonance energy transfer

(TR-FRET) assay.
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Reagents: Prepare solutions of the kinase, a suitable substrate (e.g., a biotinylated peptide),

ATP, and the test compound at various concentrations.

Kinase Reaction: In a microplate, combine the kinase, substrate, and test compound. Initiate

the reaction by adding ATP.

Incubation: Allow the reaction to proceed for a specific time at a controlled temperature.

Detection: Stop the reaction and add detection reagents, which typically include a europium-

labeled antibody that recognizes the phosphorylated substrate and a streptavidin-

allophycocyanin (APC) conjugate that binds to the biotinylated substrate.

Signal Measurement: If the substrate is phosphorylated, the antibody and the streptavidin-

APC will be in close proximity, allowing for FRET to occur. The TR-FRET signal is measured

using a suitable plate reader.

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting

the percentage of kinase inhibition (derived from the FRET signal) against the compound

concentration.

Visualizing Structure-Activity Relationships
The following diagrams illustrate the key structural features and their impact on the biological

activity of pyrazole carboxamides.
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Caption: Key SAR features of fungicidal pyrazole-4-carboxamides.
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Caption: Key SAR features of insecticidal pyrazole-5-carboxamides.
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Caption: General SAR principles for pyrazole carboxamide kinase inhibitors.

Conclusion
The pyrazole carboxamide scaffold is a testament to the power of medicinal chemistry in

generating diverse and highly active biological agents. The subtle yet critical differences in the

substitution patterns on the pyrazole ring and the carboxamide moiety dictate the therapeutic or

agrochemical application of these compounds. A deep understanding of these structure-activity

relationships is paramount for the rational design of next-generation fungicides, insecticides,

and kinase inhibitors with improved efficacy, selectivity, and safety profiles.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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